2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid
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Overview
Description
2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid is a complex organic compound characterized by its intricate structure, which includes multiple hydroxyl groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of synthetic routes to enhance efficiency and scalability. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of robust purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the phenyl ring or other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and phenyl ring allow it to form hydrogen bonds and π-π interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanoic acid
- 2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybutanoic acid
Uniqueness
The uniqueness of 2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid lies in its specific arrangement of hydroxyl groups and the phenyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H28O13 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H28O13/c21-6-9-11(22)13(24)15(26)19(31-9)30-7-10-12(23)14(25)16(27)20(32-10)33-17(18(28)29)8-4-2-1-3-5-8/h1-5,9-17,19-27H,6-7H2,(H,28,29)/t9-,10-,11-,12-,13+,14+,15-,16-,17?,19-,20+/m1/s1 |
InChI Key |
IHWHGPUDYPIVLL-BVXMNXTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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